5-Anilino-3-methyl-1,3,4-thiadiazol-3-ium iodide
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Overview
Description
5-Anilino-3-methyl-1,3,4-thiadiazol-3-ium iodide is a chemical compound with the molecular formula C9H10IN3S. It belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Anilino-3-methyl-1,3,4-thiadiazol-3-ium iodide typically involves the reaction of aniline with 3-methyl-1,3,4-thiadiazol-3-ium iodide. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as triethylamine. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-Anilino-3-methyl-1,3,4-thiadiazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and halides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
5-Anilino-3-methyl-1,3,4-thiadiazol-3-ium iodide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: Used in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 5-Anilino-3-methyl-1,3,4-thiadiazol-3-ium iodide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and interfere with the synthesis of essential biomolecules. These interactions lead to its antimicrobial and antifungal effects .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-methyl-1,2,4-thiadiazole: Similar structure but different functional groups.
5-Anilino-3-methoxy-1,2,4-thiadiazole: Contains a methoxy group instead of a methyl group.
2-Amino-5-ethyl-1,3,4-thiadiazole: Similar core structure with different substituents
Uniqueness
5-Anilino-3-methyl-1,3,4-thiadiazol-3-ium iodide is unique due to its specific combination of an anilino group and a methyl group on the thiadiazole ring. This unique structure contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
111971-24-5 |
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Molecular Formula |
C9H10IN3S |
Molecular Weight |
319.17 g/mol |
IUPAC Name |
4-methyl-N-phenyl-1,3,4-thiadiazol-4-ium-2-amine;iodide |
InChI |
InChI=1S/C9H10N3S.HI/c1-12-7-13-9(11-12)10-8-5-3-2-4-6-8;/h2-7H,1H3,(H,10,11);1H/q+1;/p-1 |
InChI Key |
RJGPUCKJMAJYAN-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CSC(=N1)NC2=CC=CC=C2.[I-] |
Origin of Product |
United States |
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